molecular formula C11H17O4PS B1360042 Phosphoric acid, diethyl p-(methylthio)phenyl ester CAS No. 3070-13-1

Phosphoric acid, diethyl p-(methylthio)phenyl ester

Cat. No.: B1360042
CAS No.: 3070-13-1
M. Wt: 276.29 g/mol
InChI Key: OVLXYMUBBUYUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoric acid, diethyl p-(methylthio)phenyl ester is an organophosphorus compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphoric acid ester group attached to a phenyl ring substituted with a methylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, diethyl p-(methylthio)phenyl ester typically involves the esterification of phosphoric acid with diethyl p-(methylthio)phenyl alcohol. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired ester . The reaction conditions often include the use of a solvent such as toluene and a catalyst like molecular iodine under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, diethyl p-(methylthio)phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation Products: Phosphoric acid derivatives with different oxidation states.

    Hydrolysis Products: Phosphoric acid and diethyl p-(methylthio)phenyl alcohol.

    Substitution Products: Various substituted phosphoric acid esters depending on the nucleophile used.

Scientific Research Applications

Phosphoric acid, diethyl p-(methylthio)phenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphoric acid, diethyl p-(methylthio)phenyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphoric acid, diethyl p-(methylthio)phenyl ester is unique due to its specific ester group configuration and the presence of a methylthio substituent on the phenyl ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

diethyl (4-methylsulfanylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O4PS/c1-4-13-16(12,14-5-2)15-10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLXYMUBBUYUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184730
Record name Phosphoric acid, diethyl p-(methylthio)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3070-13-1
Record name Phosphoric acid, diethyl 4-(methylthio)phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3070-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, diethyl p-(methylthio)phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WLN: 2OPO&O2&OR DS1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid, diethyl p-(methylthio)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.